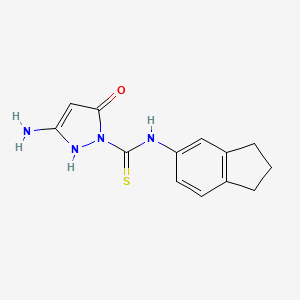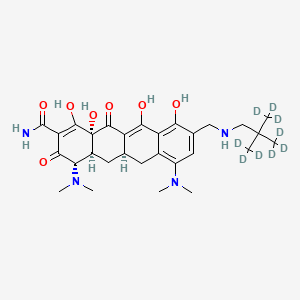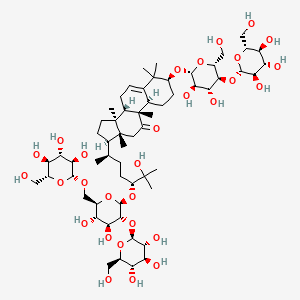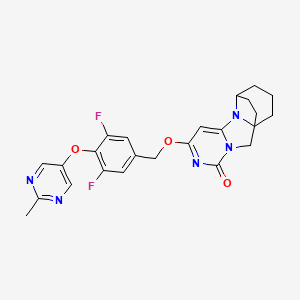![molecular formula C46H76N12O13 B12378094 (2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S)-2-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoylamino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid” is a complex organic molecule. It is characterized by multiple amino acid residues and isotopic labels, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically starts with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. The use of isotopically labeled reagents is crucial for incorporating the specific isotopic labels into the molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. These machines ensure high purity and yield by precisely controlling reaction conditions and using high-quality reagents.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield a quinone derivative, while reduction of the carbonyl groups would produce the corresponding alcohols.
科学研究应用
This compound has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and isotopic labeling techniques.
Biology: Employed in the study of protein structure and function, particularly in understanding the role of isotopic labels in protein dynamics.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or a diagnostic tool.
Industry: Utilized in the development of new materials and biochemical assays.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The pathways involved often include binding to active sites and influencing the activity of the target molecules.
相似化合物的比较
Similar Compounds
- **(2S)-2-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoylamino]-6-(15N)azanylhexanoic acid
- **(2S)-2-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoylamino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid
Uniqueness
The uniqueness of this compound lies in its specific isotopic labels and the sequence of amino acid residues. These features make it particularly useful for detailed structural and functional studies, as well as for applications requiring precise molecular tracking.
属性
分子式 |
C46H76N12O13 |
|---|---|
分子量 |
1013.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C46H76N12O13/c1-9-24(6)37(58-38(62)25(7)48)45(69)56-30(18-22(2)3)40(64)55-33(21-35(50)61)42(66)54-31(19-27-13-15-28(59)16-14-27)43(67)57-36(23(4)5)44(68)51-26(8)39(63)53-32(20-34(49)60)41(65)52-29(46(70)71)12-10-11-17-47/h13-16,22-26,29-33,36-37,59H,9-12,17-21,47-48H2,1-8H3,(H2,49,60)(H2,50,61)(H,51,68)(H,52,65)(H,53,63)(H,54,66)(H,55,64)(H,56,69)(H,57,67)(H,58,62)(H,70,71)/t24-,25-,26-,29-,30-,31-,32-,33-,36-,37-/m0/s1/i10+1,11+1,12+1,17+1,29+1,46+1,47+1,52+1 |
InChI 键 |
MSKBWZWUEFRTSA-NEFVRTKVSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)
![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)
![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
